N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(2,4-Difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thienopyrimidine derivative characterized by a sulfur-linked acetamide moiety and a 2,4-difluorophenyl substituent. Its core structure, the thieno[3,2-d]pyrimidin-4-one scaffold, is known for its role in modulating biological activity, particularly in antimicrobial and kinase inhibition contexts . The ethyl group at position 3 and the 2,4-difluorophenyl group at the acetamide nitrogen are critical for its physicochemical properties, including lipophilicity and metabolic stability.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O2S2/c1-2-21-15(23)14-12(5-6-24-14)20-16(21)25-8-13(22)19-11-4-3-9(17)7-10(11)18/h3-7H,2,8H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZAJQIMNSEIOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a compound with significant potential in medicinal chemistry. Its unique structure combines a difluorophenyl group with a thieno[3,2-d]pyrimidine moiety, suggesting diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 381.4 g/mol. The compound features a thioacetamide functional group and is characterized by its difluorophenyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 381.4 g/mol |
| CAS Number | 1252887-27-6 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical transformations. The use of Ugi reactions has been noted for constructing complex scaffolds that include this compound as a derivative.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit potent antimicrobial properties. In particular, studies have shown that modifications to the thieno[3,2-d]pyrimidine core enhance antibacterial activity against various strains of bacteria. For instance, derivatives with electron-withdrawing groups have demonstrated lower minimum inhibitory concentrations (MICs), indicating stronger antibacterial efficacy .
Antitumor Activity
The compound's structural features suggest potential antitumor activity. Preliminary studies have indicated that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays have shown that these compounds can effectively target specific cancer cell lines .
The proposed mechanism of action for this compound involves interaction with key biological targets within the cell. Molecular docking studies suggest that the compound may bind to specific enzymes or receptors involved in cellular signaling pathways related to growth and survival .
Case Studies
- Case Study on Antibacterial Efficacy : A study conducted by researchers at the Groningen Research Institute demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could lead to enhanced potency .
- Antitumor Activity Assessment : In another study focusing on cancer cell lines, the compound was shown to induce apoptosis in human breast cancer cells. The study highlighted the importance of the thieno[3,2-d]pyrimidine scaffold in mediating these effects .
Scientific Research Applications
Chemical Properties and Structure
This compound has a molecular formula of and a molecular weight of approximately 435.51 g/mol. The structure features a difluorophenyl group and a thieno[3,2-d]pyrimidine moiety, which contribute to its unique properties and biological activities.
Biological Activities
Antitumor Activity
Research indicates that compounds similar to N-(2,4-difluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide exhibit significant antitumor properties. Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest in cancer cells .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Similar derivatives have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include the formation of the thieno[3,2-d]pyrimidine backbone followed by functionalization to introduce the difluorophenyl group.
Synthetic Route Example
-
Formation of Thieno[3,2-d]pyrimidine:
A mixture of appropriate precursors (e.g., ethyl cyanoacetate and 3,4-difluorobenzaldehyde) is reacted under reflux conditions to yield the thieno[3,2-d]pyrimidine core. -
Thioacetic Acid Reaction:
The thieno[3,2-d]pyrimidine is then reacted with thioacetic acid to introduce the thioacetyl group.
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in a reputable journal, researchers synthesized several derivatives of thieno[3,2-d]pyrimidines and tested their efficacy against various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against breast cancer cells .
Case Study 2: Antimicrobial Screening
Another study focused on evaluating the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings demonstrated that certain derivatives showed promising antibacterial activity comparable to standard antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfur Atom
The thioether (-S-) group in the molecule participates in nucleophilic substitution reactions under basic conditions. For example:
This reactivity is critical for generating derivatives with modified biological activity. The difluorophenyl group stabilizes transition states through electron-withdrawing effects, enhancing reaction efficiency .
Oxidation of the Thio Group
The thioether can be oxidized to sulfoxide or sulfone derivatives using controlled oxidizing agents:
| Oxidizing Agent | Conditions | Product | Biological Impact |
|---|---|---|---|
| H₂O₂ (30%) | RT, 12 hrs, acetic acid | Sulfoxide (improved solubility) | Enhanced pharmacokinetic properties |
| mCPBA | 0°C → RT, CH₂Cl₂ | Sulfone (increased metabolic stability) | Prolonged half-life in vivo |
Oxidation alters electronic properties of the thienopyrimidine ring, influencing binding affinity to enzymatic targets like kinases .
Ring Functionalization of the Thienopyrimidine Core
The 4-oxo-3,4-dihydrothieno[3,2-d]pyrimidine system undergoes regioselective modifications:
Electrophilic Aromatic Substitution
The C5 and C7 positions of the thieno ring are susceptible to electrophilic attacks:
| Reagent | Position Modified | Outcome | Application |
|---|---|---|---|
| HNO₃/H₂SO₄ | C5 | Nitro derivatives | Precursors for amine-functionalized analogs |
| Br₂ (catalytic FeBr₃) | C7 | Brominated intermediates | Suzuki-Miyaura cross-coupling scaffolds |
Reductive Amination
The 4-oxo group reacts with amines under reductive conditions (NaBH₃CN, MeOH) to form secondary amines, enabling diversification of the pyrimidine moiety .
Hydrolysis of the Acetamide Moiety
The acetamide side chain undergoes hydrolysis under acidic or basic conditions:
| Conditions | Product | Utility |
|---|---|---|
| 6M HCl, reflux | Free thiol (-SH) derivative | Chelation studies or radical scavenging |
| NaOH (aq), 70°C | Carboxylic acid analog | Improved water solubility for formulation |
Metal-Catalyzed Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification:
| Reaction | Catalyst System | Substrates Used | Outcome |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Aryl boronic acids | Biaryl derivatives for kinase inhibition |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Primary/secondary amines | Amino-substituted analogs |
These reactions exploit the iodine or bromine substituents introduced via electrophilic substitution .
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces:
-
Ring-opening : Formation of thiophene derivatives via cleavage of the pyrimidine ring.
-
Dimerization : Cross-linking through radical intermediates, observed in concentrated solutions .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (H₂SO₄, 100°C), the thienopyrimidine core undergoes ring contraction to form imidazo[4,5-b]thiophene derivatives, a reaction leveraged to access novel heterocyclic scaffolds .
Key Research Findings
-
Kinase Inhibition : Sulfone derivatives (from oxidation) show 10-fold higher inhibitory activity against EGFR compared to the parent compound (IC₅₀ = 12 nM vs. 130 nM).
-
Solubility-Bioavailability Trade-off : Hydrolysis to the carboxylic acid improves aqueous solubility but reduces cell membrane permeability.
-
Stability : The compound is stable under ambient conditions but degrades in UV light, necessitating dark storage .
This reactivity profile underscores its versatility in medicinal chemistry optimization campaigns.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are summarized in Table 1 , with key distinctions in substituents, bioactivity, and synthetic efficiency.
Table 1: Comparative Analysis of Thienopyrimidine Derivatives
Structural and Functional Differences
Substituent Effects on Bioactivity: The benzimidazole-substituted analog (4j) demonstrates enhanced antimicrobial activity against S. aureus compared to the target compound, likely due to the benzimidazole moiety’s ability to intercalate with microbial DNA .
Synthetic Efficiency: Yields for thienopyrimidine derivatives vary widely (48–90%), depending on substituents and reaction conditions. For example, sodium acetate-catalyzed reactions in ethanol achieve 85% yields for chlorophenyl analogs , while benzimidazole-containing analogs require longer reaction times for moderate yields (77–83%) .
Physicochemical Properties :
- The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to chlorinated analogs (e.g., ) due to fluorine’s resistance to oxidative metabolism.
- Ethyl and methyl substituents at position 3 (e.g., ) increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Key Research Findings
- Antimicrobial Activity : Benzimidazole- and thiazolyl-substituted analogs (e.g., 4j, 4l) exhibit superior antimicrobial activity compared to simple arylacetamide derivatives, highlighting the importance of heterocyclic appendages .
- Structural Flexibility : The thioacetamide linker (-S-CH2-CONH-) is conserved across analogs, suggesting its role in maintaining conformational flexibility for target engagement .
- Challenges in Solubility: Many analogs (e.g., ) require recrystallization from ethanol-dioxane mixtures, indicating inherent solubility limitations that may necessitate formulation adjustments.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis requires multi-step reactions with precise control of temperature (typically 60–120°C), solvent selection (e.g., DMF, dichloromethane), and reaction time. For example, thioacetamide coupling steps benefit from anhydrous conditions and catalysts like triethylamine to minimize byproducts . Intermediate purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is critical to isolate the target compound . Yield optimization often involves iterative adjustments to stoichiometry and solvent polarity .
Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents or unreacted intermediates) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula and detects isotopic patterns for halogenated derivatives .
- HPLC-PDA : Assesses purity (>95% threshold for biological assays) by tracking UV absorption at λ=210–280 nm .
Q. How can researchers design preliminary biological assays to evaluate its bioactivity?
- Methodological Answer : Begin with in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines like HeLa or MCF-7) at concentrations of 1–100 μM. Pair with enzymatic inhibition assays (e.g., kinase or protease targets) to identify mechanistic pathways. Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate runs .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assigns proton-proton coupling and carbon-proton correlations to distinguish regioisomers or rotational conformers .
- Variable Temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomerism in the thienopyrimidine core) .
- X-ray Crystallography : Provides definitive proof of stereochemistry if single crystals are obtainable .
Q. What strategies address discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure metabolic stability (e.g., liver microsome assays) and plasma protein binding to assess bioavailability gaps .
- Proteomic Mapping : Use affinity chromatography or SPR to identify off-target interactions that may reduce efficacy in vivo .
- Formulation Adjustments : Improve solubility via co-solvents (e.g., PEG-400) or nanoparticle encapsulation .
Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., EGFR or COX-2) to prioritize substituents at the 2,4-difluorophenyl or thienopyrimidine moieties .
- QSAR Modeling : Train models using descriptors like logP, polar surface area, and Hammett constants to predict IC₅₀ values .
- MD Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding entropy/enthalpy trade-offs .
Q. What experimental approaches can determine the thermal stability and decomposition pathways of this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled heating (5–10°C/min) to identify decomposition thresholds .
- DSC : Measure melting points and phase transitions; exothermic peaks above 200°C may indicate oxidative degradation .
- LC-MS Post-Heat Stress : Identify degradation products (e.g., sulfoxide formation from thioether oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
